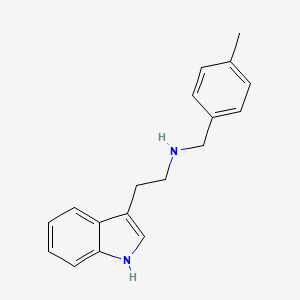

2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine

Description

2-(1H-Indol-3-yl)-N-(4-methylbenzyl)ethanamine is a tryptamine-derived compound characterized by an indole ring substituted at the 3-position, linked to an ethanamine backbone. The N-substituent in this molecule is a 4-methylbenzyl group, which confers distinct steric and electronic properties. Tryptamine derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and receptor-binding properties, owing to the indole moiety’s capacity to interact with biomolecular targets .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-14-6-8-15(9-7-14)12-19-11-10-16-13-20-18-5-3-2-4-17(16)18/h2-9,13,19-20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUUUUSYPJGWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365782 | |

| Record name | 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202199-04-0 | |

| Record name | 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Ethanamine Chain: The indole ring is then reacted with an appropriate alkyl halide to introduce the ethanamine chain. This step often involves nucleophilic substitution reactions.

Introduction of the 4-Methylbenzyl Group: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Tryptamine Derivatives

Key Observations:

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine , also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. The indole structure is widely recognized for its presence in various biologically active compounds, while the amine functional group enhances its reactivity in biological systems. This article explores the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular structure of 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine features:

- An indole moiety known for its diverse pharmacological properties.

- A 4-methylbenzyl group that may influence the compound's interaction with biological targets.

Pharmacological Properties

Indole derivatives, including 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine , are associated with various pharmacological activities:

-

Antimicrobial Activity :

- Studies have shown that indole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated effective inhibition against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity :

- Binding Affinity :

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine involves several methods:

- Condensation Reactions : Typically achieved through the reaction of indole derivatives with appropriate benzyl amines under controlled conditions.

- Hydrobromide Salt Formation : Enhances solubility and bioavailability for subsequent biological evaluations .

Table 1: Summary of Biological Activities

Mechanistic Studies

Mechanistic studies have revealed that certain derivatives induce apoptosis in cancer cells and inhibit tubulin polymerization, which is a critical mechanism for anticancer activity .

Q & A

Q. Table 1: Synthesis Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | 4-methylbenzaldehyde, NaBH3CN | ~73–95% | |

| Ugi-azide reaction | Azidotrimethylsilane, RT, 72 h | 86–99% |

Basic: How can the purity and structural integrity of this compound be confirmed?

Answer:

Use analytical techniques :

- NMR spectroscopy : Confirm regiochemistry via - and -NMR (e.g., indole proton shifts at δ 7.0–7.5 ppm) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 279.2) .

- Melting point analysis : Compare to literature values (e.g., analogs like L-694,247 melt at 180–185°C) .

Advanced: What experimental strategies are recommended for studying its interaction with serotonin receptors?

Answer:

Use radioligand binding assays and functional assays :

- 5-HT receptor profiling : Screen against 5-HT subtypes using -labeled ligands (e.g., GR 127935 for 5-HT) .

- cAMP accumulation assays : Measure G-protein coupling efficiency in transfected HEK293 cells .

Key Consideration : Compare results to structurally related compounds like L-694,247 (a 5-HT agonist) to infer selectivity .

Advanced: How can researchers resolve contradictions in reported binding affinities for this compound?

Answer:

Employ orthogonal validation methods :

- Fluorescence-based calcium influx assays : Confirm receptor activation (e.g., EC = 40 μM for TRPM8) .

- Patch-clamp electrophysiology : Validate ion channel modulation (e.g., IC = 367 nM for TRPM8 inhibition) .

- Statistical meta-analysis : Pool data from multiple studies to account for variability in assay conditions (e.g., buffer pH, cell lines) .

Advanced: How to design structure-activity relationship (SAR) studies for TRPM8 modulation?

Answer:

Focus on N-substitution patterns :

- Synthesis : Prepare analogs with varied N-benzyl groups (e.g., 4-phenoxybenzyl vs. 4-methylbenzyl) .

- Activity testing : Use fluorescence assays to rank agonist/antagonist potency (e.g., compound 21 vs. 12 in ).

- Molecular modeling : Dock analogs into a TRPM8 homology model to identify critical interactions (e.g., hydrophobic pockets near the TRP box) .

Q. Table 2: TRPM8 Modulator Activities

| Compound | Activity (EC/IC) | Reference |

|---|---|---|

| 21 (4-phenoxybenzyl) | EC: 40 ± 4 μM | |

| 12 (N,N-dibenzyl) | IC: 367 ± 24 nM |

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Storage : Keep in a tightly sealed container under inert gas (N) at –20°C .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Disposal : Incinerate via licensed waste management services .

Advanced: What in vivo models are suitable for evaluating its pharmacokinetics?

Answer:

- Rodent models : Administer intravenously (1–5 mg/kg) and collect plasma/brain samples at timed intervals .

- Bioanalysis : Quantify using LC-MS/MS (LOQ = 1 ng/mL) .

- Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) via liver microsomes .

Basic: What are known structural analogs and their activities?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.